molecular formula C35H24N2O2 B15020442 1-[(E)-(naphthalen-1-ylimino)methyl]-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

1-[(E)-(naphthalen-1-ylimino)methyl]-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B15020442
M. Wt: 504.6 g/mol
InChI Key: ALSPGQDIZNGPHU-UHFFFAOYSA-N
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Description

1-[(E)-(1-NAPHTHYLIMINO)METHYL]-17-PHENYL-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique structure It is characterized by its pentacyclic framework and the presence of both naphthyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(1-NAPHTHYLIMINO)METHYL]-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl and phenyl precursors, followed by their condensation under specific conditions to form the imine linkage. The final step involves cyclization to form the pentacyclic structure. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions and purification processes is crucial to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(1-NAPHTHYLIMINO)METHYL]-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

1-[(E)-(1-NAPHTHYLIMINO)METHYL]-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-(1-NAPHTHYLIMINO)METHYL]-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
  • (15R,19S)-17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Uniqueness

1-[(E)-(1-NAPHTHYLIMINO)METHYL]-17-PHENYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is unique due to its specific structural features, including the imine linkage and the presence of both naphthyl and phenyl groups.

Properties

Molecular Formula

C35H24N2O2

Molecular Weight

504.6 g/mol

IUPAC Name

1-(naphthalen-1-yliminomethyl)-17-phenyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C35H24N2O2/c38-33-31-30-25-16-6-8-18-27(25)35(28-19-9-7-17-26(28)30,32(31)34(39)37(33)23-13-2-1-3-14-23)21-36-29-20-10-12-22-11-4-5-15-24(22)29/h1-21,30-32H

InChI Key

ALSPGQDIZNGPHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC=CC8=CC=CC=C87

Origin of Product

United States

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